Manzamenone A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Manzamenone A is a natural product found in Plakortis with data available.

科学研究应用

Inhibition of Protein Tyrosine Phosphatases

Recent studies have shown that Manzamenone A exhibits inhibitory activity against T-cell protein tyrosine phosphatase (TCPTP) and protein tyrosine phosphatase-1B (PTP1B). The compound has been identified as a selective inhibitor, with an IC50 value of 9.1 μM against TCPTP, demonstrating its potential as a therapeutic agent in conditions where these phosphatases play a critical role, such as diabetes and obesity .

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly against colorectal cancer cells. It induces cell cycle arrest at the G0/G1 phase by inhibiting cyclin-dependent kinases through p53/p21/p27 pathways. Additionally, it triggers caspase-dependent apoptosis and suppresses epithelial-mesenchymal transition processes in cancer cells, indicating its potential as a lead compound for developing anticancer therapies .

Antimalarial Properties

Research has indicated that this compound possesses antimalarial activity. Quantum chemical calculations have suggested that it interacts with molecular targets relevant to malaria treatment. Comparisons with established antimalarial drugs like quinine and artemisinin reveal promising reactivity properties that could lead to the development of new treatments for malaria .

Antioxidant Activity

This compound also exhibits significant antioxidant properties, which are crucial in protecting cells from oxidative stress-related damage. This activity further supports its potential use in therapeutic applications aimed at combating diseases associated with oxidative stress .

Study on TCPTP Inhibition

In a detailed study examining the inhibitory effects of Manzamenones A-F on TCPTP and PTP1B, it was found that this compound showed moderate inhibition compared to other derivatives like Manzamenone B. The study provided insights into the structural requirements necessary for effective inhibition, emphasizing the importance of carboxylic acid functionalities in enhancing potency .

Anticancer Mechanisms

A comprehensive analysis involving various colorectal cancer cell lines demonstrated that this compound not only reduced cell proliferation but also altered gene expression related to cell cycle regulation and apoptosis pathways. This multifaceted approach highlights its potential as a candidate for further development in cancer therapeutics .

Data Table: Summary of Biological Activities

化学反应分析

Thermodynamic Stability and Reactivity

Quantum chemical calculations (B3LYP/6-311++G(d,p)) reveal:

-

Formation Enthalpy : Manzamenone A exhibits a highly exothermic formation enthalpy (ΔfH = −657,649.81 kcal·mol⁻¹ ), indicating spontaneous synthesis .

-

Dipole Moment : At 8.49 Debye , this compound is more polar than quinine (2.19 D), enhancing intermolecular interactions .

Table 1: Thermodynamic Properties of this compound vs. Antimalarials

| Property | This compound | Artemisinin | Quinine |

|---|---|---|---|

| ΔfH (kcal·mol⁻¹) | −657,649.81 | −602,898.25 | −650,320.69 |

| Dipole Moment (D) | 8.49 | 4.16 | 2.19 |

| Energy Gap (eV) | 7.84–10.06 | 6.5–8.2 | 6.2–7.9 |

Diels-Alder and retro-Dieckmann Pathways

The Diels-Alder dimerization proceeds via a concerted [4+2] cycloaddition mechanism, forming a bicyclic structure. Subsequent retro-Dieckmann reaction involves cleavage of a β-ketoester, facilitated by:

-

Electrostatic Potential (ESP) : Electron-deficient carbonyl carbons act as electrophilic sites for nucleophilic attack .

-

Steric Effects : Alkyl chain length influences reaction efficiency; shorter chains reduce steric hindrance .

Revised Stereochemistry :

-

X-ray crystallography of synthetic analogues confirms α-face positioning of the C2 acyl group and β-face orientation at C5, revising earlier structural assignments .

Kinetic and Mechanistic Studies

属性

分子式 |

C46H78O7 |

|---|---|

分子量 |

743.1 g/mol |

IUPAC 名称 |

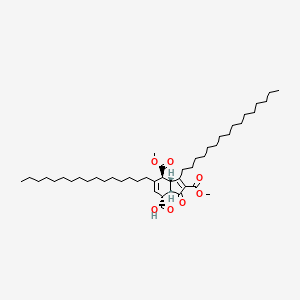

(3aS,4R,7S,7aR)-1,6-dihexadecyl-2,7-bis(methoxycarbonyl)-3-oxo-3a,4,7,7a-tetrahydroindene-4-carboxylic acid |

InChI |

InChI=1S/C46H78O7/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-35-38(44(48)49)41-40(39(36)45(50)52-3)37(42(43(41)47)46(51)53-4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h35,38-41H,5-34H2,1-4H3,(H,48,49)/t38-,39-,40+,41-/m1/s1 |

InChI 键 |

PWDHXWGBBXDGQO-PRURZLHWSA-N |

手性 SMILES |

CCCCCCCCCCCCCCCCC1=C[C@H]([C@@H]2[C@H]([C@@H]1C(=O)OC)C(=C(C2=O)C(=O)OC)CCCCCCCCCCCCCCCC)C(=O)O |

规范 SMILES |

CCCCCCCCCCCCCCCCC1=CC(C2C(C1C(=O)OC)C(=C(C2=O)C(=O)OC)CCCCCCCCCCCCCCCC)C(=O)O |

同义词 |

manzamenone A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。